molecular formula C17H25NO4 B14666943 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- CAS No. 39010-16-7

1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14666943
CAS No.: 39010-16-7
M. Wt: 307.4 g/mol
InChI Key: JZUVCFZZNLXANA-UHFFFAOYSA-N
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Description

1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is a synthetic organic compound that belongs to the class of ketones It features a piperidine ring attached to a propanone backbone, with a trimethoxyphenyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using trimethoxybenzene and an appropriate acyl chloride.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperidine derivative and the trimethoxyphenyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-(1-piperidinyl)-1-phenyl-: Lacks the trimethoxy groups, leading to different chemical and biological properties.

    1-Propanone, 3-(1-piperidinyl)-1-(4-methoxyphenyl)-: Contains a single methoxy group, which may affect its reactivity and interactions.

Uniqueness

1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties, reactivity, and potential biological activity.

Properties

CAS No.

39010-16-7

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C17H25NO4/c1-20-15-11-13(12-16(21-2)17(15)22-3)14(19)7-10-18-8-5-4-6-9-18/h11-12H,4-10H2,1-3H3

InChI Key

JZUVCFZZNLXANA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCCCC2

Origin of Product

United States

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